Octopine

Description

Octopine is a natural product found in Eledone moschata with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18N4O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

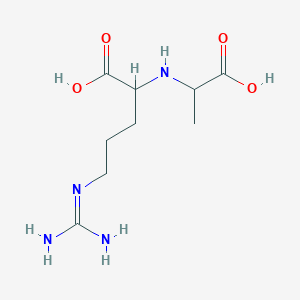

2-(1-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12) |

InChI Key |

IMXSCCDUAFEIOE-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |

Synonyms |

N'-(1-carboxyethyl)arginine N2-(carboxyethyl)-L-arginine octopine |

Origin of Product |

United States |

Octopine Biosynthesis Pathways and Genetic Determinants

The biosynthesis of octopine (B30811) in transformed plant cells is catalyzed by the enzyme this compound synthase (OCS). nih.govuni-hamburg.de This enzyme facilitates the reductive condensation of L-arginine and pyruvate (B1213749). wikipedia.orgmybiosource.com The genetic blueprint for OCS resides within the ocs gene, which is a key component of the transferred DNA (T-DNA) from the tumor-inducing (Ti) plasmid of Agrobacterium tumefaciens. nih.govuni-hamburg.de

The ocs gene is located on the T-DNA region of this compound-type Ti plasmids, such as pTi15955, pTiA6, and pTiR10. Its expression in plant cells is regulated by an upstream activating sequence within its 5' flanking region. nih.gov This regulatory element contains an essential 16-base pair (bp) palindrome, which plays a significant role in directing the tissue-specific expression of the ocs promoter in transgenic tobacco plants. nih.gov For instance, strong expression has been observed in vascular tissue, leaf mesophyll cells, leaf and stem guard cells, and meristematic regions of shoots and roots. nih.gov Deletions upstream of position -294 did not hinder ocs gene expression, while those extending upstream of position -170 substantially reduced it, indicating that the estimated size of the this compound synthase promoter is approximately 295 bp.

Comparative Analysis of Opine Biosynthesis E.g., Octopine, Nopaline, Vitopine, Agropine

Opines are broadly classified into two main structural categories: secondary amine derivatives, which include the octopine (B30811) and nopaline (B31955) families, and sugar-phosphodiesters, such as agrocinopines. wikipedia.org The biosynthesis of various opines, while serving a similar purpose for Agrobacterium, involves distinct enzymatic pathways and genetic determinants encoded on different Ti plasmids. wikipedia.org

The following table provides a comparative overview of the biosynthesis pathways and genetic determinants for several prominent opines:

| Opine | Substrates | Enzyme(s) Involved | Gene(s) Encoding Enzyme(s) | Ti Plasmid Type (Example) | Key Biosynthetic Step |

| This compound | L-Arginine, Pyruvate (B1213749) | This compound Synthase (OCS) | ocs | This compound-type Ti plasmid | Reductive condensation. wikipedia.orgmybiosource.com |

| Nopaline | L-Arginine, α-Ketoglutarate | Nopaline Synthase (NOS) | nos | Nopaline-type Ti plasmid | Reductive condensation. wikipedia.orgmybiosource.com |

| Vitopine | L-Glutamine, Pyruvate | (Heliopine Synthase) | Opine Synthase Genes | A. vitis Ti plasmid | Condensation. |

| Agropine (B1203042) | Mannopine (B1214287) | Mannopine Cyclase | ags | This compound-type Ti plasmid | Cyclization of mannopine to agropine. |

Detailed Research Findings:

This compound: As mentioned, this compound synthase (OCS) is encoded by the ocs gene on the T-DNA of this compound-type Ti plasmids. nih.govuni-hamburg.de The ocs gene's promoter is active in plant cells and its tissue-specific expression is largely influenced by a 16-bp palindromic sequence. nih.gov

Nopaline: Nopaline biosynthesis is catalyzed by nopaline synthase (NOS), encoded by the nos gene. Nopaline is formed from glutamic acid and arginine, specifically through the condensation of α-ketoglutarate and arginine. wikipedia.orgmybiosource.com The nos gene, like ocs, contains signals necessary for its expression in plants.

Agropine: The biosynthesis of agropine is distinct as it involves the cyclization of mannopine, a precursor. This reaction is mediated by mannopine cyclase, an enzyme encoded by the ags gene. The ags gene is found in the T(R) region of this compound-type Ti plasmids and possesses a promoter that functions exclusively within the plant cell. Interestingly, the ags gene shares approximately 60% sequence identity with the bacterial catabolic gene agcA, suggesting an evolutionary relationship possibly through gene duplication.

Vitopine: Vitopine, also known as heliopine, is a conjugate of L-glutamine and pyruvate. While this compound and nopaline type Ti plasmids are widespread, vitopine Ti plasmids are predominantly found in Agrobacterium vitis isolates, particularly in grapevine crown gall tumors. A. vitis strain S4, for example, is known to induce the biosynthesis of both vitopine and ridéopine in transformed plant cells.

The classification of Agrobacterium strains and their Ti plasmids is often based on the specific types of opines they induce and catabolize, highlighting the co-evolutionary relationship between the bacterium and its plant host.

Octopine Catabolism and Microbial Utilization

Enzymatic Pathways of Octopine (B30811) Degradation in Bacteria

The degradation of this compound in Agrobacterium tumefaciens proceeds through a well-defined enzymatic cascade, converting it into readily usable metabolic intermediates.

The initial step in this compound catabolism is catalyzed by this compound oxidase (Oox), an enzyme encoded by the ooxAB operon. This enzyme facilitates the oxidative hydrolysis of this compound, yielding L-arginine and pyruvate (B1213749). psu.edunih.govnih.govucsd.edu This reaction is crucial as it liberates the primary amino acid, arginine, and a key intermediate of central carbon metabolism, pyruvate, from the opine structure. This compound oxidase activity is characteristic of Agrobacterium tumefaciens strains harboring this compound-type tumor-inducing (Ti) plasmids. psu.eduplos.org

Following the initial cleavage by this compound oxidase, the resulting L-arginine undergoes further degradation through a series of enzymatic steps, ultimately feeding into central metabolic pathways.

Arginine to Ornithine: Arginine is converted to L-ornithine and urea (B33335) by the enzyme arginase, which is encoded by the arcA gene. psu.edunih.gov

Ornithine to Proline: Ornithine is subsequently transformed into L-proline and ammonia. This conversion is mediated by ornithine cyclodeaminase, an unusual enzyme encoded by the homologous arcB and ocd genes. psu.edunih.govnih.govasm.org

Proline to Glutamate: The catabolic pathway culminates with the conversion of proline to glutamate, a reaction catalyzed by proline dehydrogenase, encoded by the putA gene. psu.edunih.govasm.org

While these enzymes are generally inducible by this compound, the induction of downstream enzymes like arginase and proline dehydrogenase often requires the prior conversion of this compound into their respective direct inducing substrates (arginine or proline). psu.edunih.gov

The sequential enzymatic degradation of this compound can be summarized as follows:

| Enzyme | Gene | Substrate | Products |

| This compound Oxidase | ooxAB | This compound | Arginine, Pyruvate |

| Arginase | arcA | Arginine | Ornithine, Urea |

| Ornithine Cyclodeaminase | arcB, ocd | Ornithine | Proline, Ammonia |

| Proline Dehydrogenase | putA | Proline | Glutamate |

Genetic Organization and Regulation of this compound Catabolism (occ) Operons

The genes responsible for this compound catabolism in Agrobacterium tumefaciens are organized into specific operons, primarily located on the Ti plasmid, and their expression is tightly regulated to ensure efficient nutrient utilization.

The this compound catabolic (occ) operons found on this compound-type Ti plasmids are extensive, comprising at least 15 genes dedicated to the uptake and degradation of this compound. plos.orgnih.gov Key genes identified within these operons include:

occQMPJ : These genes encode an ABC-type opine permease system, which is responsible for the active transport and uptake of this compound and related opines into the bacterial cell. plos.orgnih.govnih.govasm.org

ooxAB : As mentioned, these genes encode the this compound oxidase, initiating the catabolic pathway. psu.edunih.govucsd.edu

ocd and arcB : These genes encode ornithine cyclodeaminase, which converts ornithine to proline. psu.edunih.govnih.govnih.govasm.org

arcA : This gene encodes arginase, responsible for the conversion of arginine to ornithine. psu.edunih.gov

putA : This gene encodes proline dehydrogenase, facilitating the conversion of proline to glutamate. psu.edunih.govasm.orgnig.ac.jp

Beyond catabolic functions, the occ operon also contains the traR gene. The traR gene is inducible by this compound and plays a critical role in stimulating the conjugal transfer of the Ti plasmid, highlighting the dual function of opines as both nutrients and signaling molecules for bacterial dissemination. psu.edunih.govoup.comnih.gov

The transcription of the occ operon is precisely controlled and induced in the presence of this compound. nih.govnih.govasm.orgnih.gov This regulation is primarily mediated by OccR, a LysR-type transcriptional regulator (LTTR). nih.govnih.govoup.comnih.govasm.orgnih.govuniprot.orgasm.orgnih.govnih.govebi.ac.uknih.gov

OccR exhibits a dual regulatory role: it acts as a positive regulator for the occQ promoter, activating the transcription of the this compound catabolism operon, while simultaneously negatively autoregulating its own expression (occR gene). nih.govnih.govuniprot.orgasm.orgnih.gov

The mechanism of OccR-mediated regulation involves a conformational change induced by this compound. OccR binds with high affinity to a specific site located between the divergently transcribed occQ and occR promoters. In the absence of this compound, OccR binds to the DNA, causing a high-angle DNA bend. Upon binding of this compound, a ligand-induced conformational change occurs within the OccR protein, which shortens the DNA footprint and partially relaxes this high-angle DNA bend. This alteration in DNA topology is crucial for the activation of the occQ promoter, thereby initiating the expression of the this compound catabolic genes. nih.govasm.orgnih.govrcsb.orgoup.com OccR typically functions as a tetramer when bound to DNA. asm.org

A defining characteristic of Agrobacterium tumefaciens is that the genes essential for opine catabolism, including those for this compound degradation, are primarily located on large extrachromosomal elements known as tumor-inducing (Ti) plasmids. apsnet.orgwikipedia.orgapsnet.orgapsnet.orgpsu.edu

Specifically, the ooxA-ooxB-ocd operon, responsible for the initial steps of this compound breakdown, resides on the Ti plasmid. psu.edunih.gov Interestingly, other critical catabolic genes, such as arcAB (encoding arginase and ornithine cyclodeaminase) and putA (encoding proline dehydrogenase), are often found on a separate conjugal genetic element. This element can be transferred to other Agrobacterium tumefaciens strains, a process frequently mobilized by the Ti plasmid itself, highlighting the horizontal gene transfer capabilities that contribute to the spread of opine utilization traits within bacterial populations. psu.edunih.gov

Ti plasmids are broadly classified based on the specific type of opine they enable the bacterium to catabolize, leading to categories such as this compound-, nopaline-, or mannityl-type plasmids. wikipedia.orgapsnet.orgoup.com The occ operon, which governs this compound catabolism, is located on a non-transferred region of the Ti plasmid, ensuring that the bacterium maintains its ability to utilize the opines produced by the tumors it induces. nih.govnih.gov

Molecular Genetics and Regulatory Networks Associated with Octopine Metabolism

Genetic Interactions Between Ti and At Megaplasmids Affecting Opine Metabolism

Agrobacterium species, renowned for their ability to genetically transform plants, harbor large extrachromosomal DNA molecules known as megaplasmids. Central to their pathogenicity and ecological strategy are the tumor-inducing (Ti) plasmids found in Agrobacterium tumefaciens and the root-inducing (Ri) plasmids in Agrobacterium rhizogenes. These plasmids carry genes responsible for inducing plant tumors or hairy roots and, crucially, for manipulating plant metabolism to produce unique compounds called opines wikipedia.orgasm.orgapsnet.orgresearchgate.netuniversiteitleiden.nl. Beyond these well-characterized Ti/Ri plasmids, many Agrobacterium strains also possess other large, often "cryptic," megaplasmids, which are now frequently referred to as At plasmids. These At plasmids are primarily catabolic and play significant roles in the bacterium's broader metabolic capabilities within its environment apsnet.orgfrontiersin.orgresearchgate.net.

Direct Genetic Interactions: Cointegration and Its Impact

Research has demonstrated direct physical interactions between Ti and At megaplasmids through cointegration events. For instance, in Agrobacterium tumefaciens strain ANT4, the Ti plasmid (pAtANT4b/pTiANT4) and a large cryptic At plasmid (pANT4a) have been observed to cointegrate apsnet.orgresearchgate.net. This cointegration is not confined to a single site but can occur at various locations on the Ti plasmid, a feature that can directly influence several functions of the Ti plasmid, including its capacity for opine degradation apsnet.orgresearchgate.net. This phenomenon highlights a mechanism by which the genetic content and functional expression of one megaplasmid can be directly altered by its association with another.

Furthermore, studies have shown that non-pathogenic Agrobacterium strains, such as C58C1, carry a large cryptic plasmid (pAtC58) that naturally encodes for the degradation of certain opines like deoxy-fructosyl-glutamine (dfg) apsnet.orgresearchgate.net. Remarkably, after a mutation, this same cryptic plasmid was found to enable the utilization of octopine (B30811) as a sole nitrogen source apsnet.orgresearchgate.net. This finding underscores the catabolic potential of At megaplasmids and their ability to contribute to opine metabolism, sometimes even acquiring new specificities for opines like this compound through genetic alteration. The cooperation between cryptic (At) plasmids and Ti plasmids for opine degradation has been explicitly demonstrated, indicating a synergistic relationship in nutrient acquisition apsnet.orgresearchgate.net.

Cooperative Roles in Opine Metabolism

The "opine concept" posits that Agrobacterium genetically engineers plants to produce opines, which then serve as a specialized nutrient source for the bacteria asm.orgapsnet.orgresearchgate.netnih.gov. While the Ti plasmid carries the primary genes for opine biosynthesis in the plant and their subsequent catabolism by the bacterium, the presence and activity of At megaplasmids can augment or diversify these metabolic capabilities.

For this compound, specifically, the Ti plasmid encodes the occ operon, responsible for this compound uptake and degradation asm.orgnih.gov. The expression of these genes is tightly regulated; this compound itself acts as an inducer, binding to the LysR-type transcriptional activator OccR, which then activates the expression of the this compound catabolism genes asm.orgnih.gov. The cooperative role of At plasmids, as seen with pAtC58's mutated ability to utilize this compound, suggests that the full spectrum of opine degradation within an Agrobacterium strain might be a result of the combined genetic information on both its Ti and At megaplasmids. This cooperative degradation strategy allows Agrobacterium to efficiently exploit the unique metabolic environment created within plant tumors.

The following table summarizes the roles of different Agrobacterium plasmids in opine degradation, highlighting instances of cooperation and specific opine catabolism:

| Plasmid Type | Example Strain/Plasmid | Opine(s) Degraded (Primary) | Contribution to this compound Metabolism | Interaction/Notes | Citation |

| Ti Plasmid | This compound-type Ti plasmids (e.g., pTiA6, pTiANT4b) | This compound, other specific opines | Encodes occ operon for uptake and catabolism; regulated by OccR. Essential for this compound utilization. | Primary driver of opine degradation in pathogenic strains. | wikipedia.orgasm.orgnih.govmpg.de |

| At Plasmid (Cryptic) | pANT4a (in A. tumefaciens ANT4) | Chrysopine, deoxy-fructosyl-oxo-proline (dfop), deoxy-fructosyl-glutamine (dfg) | Cooperates with Ti plasmid for opine degradation. Cointegration with Ti plasmid affects opine degradation. | Cointegrates with Ti plasmid. | apsnet.orgresearchgate.net |

| At Plasmid (Cryptic) | pAtC58 (in A. tumefaciens C58C1) | Deoxy-fructosyl-glutamine (dfg) | Allows utilization of this compound as sole nitrogen source after mutation. | Naturally present in non-pathogenic strains; can acquire this compound catabolic ability. | apsnet.orgresearchgate.net |

Regulatory Networks and Plasmid Transfer

Beyond direct metabolic contributions, opines, particularly this compound, serve as crucial signaling molecules that regulate the horizontal transfer of Ti plasmids. This process, known as conjugation, is vital for the dissemination of virulence and opine catabolism genes within Agrobacterium populations apsnet.orgfrontiersin.orgapsnet.org.

In the presence of this compound, the quorum-sensing regulator TraR is synthesized nih.govnih.govfrontiersin.org. TraR, in conjunction with Agrobacterium autoinducer (AAI), activates several tra promoters, thereby inducing the conjugative transfer of the Ti plasmid nih.govnih.govfrontiersin.org. This regulatory cascade also leads to an increase in Ti plasmid copy number, further promoting its efficient dissemination to neighboring Agrobacterium cells asm.orgnih.govfrontiersin.org. This demonstrates a sophisticated genetic interaction where the product of the Ti plasmid's activity (opines) feeds back to regulate the plasmid's own propagation.

The presence of multiple megaplasmids, such as Ti and At plasmids, within a single Agrobacterium cell can influence these regulatory dynamics. While At plasmids are generally associated with metabolic activities in the soil, their co-residence with Ti plasmids can have complex ecological implications. For instance, the presence of a Ti plasmid has been observed to mitigate the metabolic costs associated with harboring an At plasmid, suggesting a selective pressure for their co-occurrence in certain environments frontiersin.org. This intricate interplay of genetic elements ensures the efficient exploitation of the plant host and the propagation of the Agrobacterium lifestyle.

Ecological and Evolutionary Dimensions of Octopine

Niche Construction and Exploitation in Crown Gall Tumor Environments

Agrobacterium tumefaciens, the causative agent of crown gall disease, exemplifies a remarkable case of niche construction through the genetic manipulation of its plant host. Upon infection, the bacterium transfers a segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant's genome. mpg.dewikipedia.org The expression of genes on the T-DNA leads to the synthesis of plant hormones, auxin and cytokinin, which results in uncontrolled cell proliferation and the formation of a tumorous growth, the crown gall. nih.gov This gall serves as a protected and nutrient-rich environment for the bacteria.

A key aspect of this constructed niche is the production of unique compounds called opines, which are not typically found in plants. mpg.de In the case of octopine-type Agrobacterium strains, the T-DNA carries the gene for This compound (B30811) synthase. This enzyme catalyzes the condensation of pyruvate (B1213749) and arginine, both common plant metabolites, to form this compound. nih.gov The crown gall tissue is thus reprogrammed to continuously synthesize and secrete this compound, creating a specialized metabolic niche.

This strategy provides a significant competitive advantage to the inciting Agrobacterium strain, as it possesses the specific genes on its Ti plasmid for the catabolism of this compound, allowing it to utilize this exclusive source of carbon and nitrogen. nih.govnih.gov The genes responsible for this compound catabolism are typically located on the Ti plasmid but outside the T-DNA region and are induced in the presence of this compound. nih.gov This tight coupling of opine synthesis by the host and opine catabolism by the bacterium ensures that the engineered environment primarily benefits the pathogen that created it.

| Component | Role in Niche Construction |

| T-DNA Transfer | Initiates the genetic modification of the host plant cell. |

| Oncogenes (auxin and cytokinin synthesis) | Induce the formation of the crown gall, a protected physical niche. |

| This compound Synthase Gene | Directs the synthesis of this compound, creating a specialized chemical niche. |

| This compound Catabolism Genes | Enable Agrobacterium to exclusively utilize the this compound produced in the gall. |

Role of this compound in Interspecies Competition and Microbial Community Dynamics in the Rhizosphere

While the production of this compound creates a highly specialized niche for Agrobacterium tumefaciens, this resource is not always exclusively exploited by the inciting strain. The rhizosphere, the soil region directly influenced by plant roots, is a complex environment with diverse microbial communities. nih.govresearchgate.netfrontiersin.org The presence of this compound in and around crown galls can significantly influence the composition and dynamics of these communities. nih.govnih.gov

Research has shown that other soil bacteria, including various species of Pseudomonas and Rhizobium, are also capable of utilizing this compound as a nutrient source. nih.govnih.govasm.org Some of these bacteria possess their own genetic systems for the uptake and catabolism of this compound, which may have evolved independently or been acquired through horizontal gene transfer. The ability of these other microbes to catabolize this compound leads to direct competition with Agrobacterium for this valuable resource.

The release of this compound from the crown gall can act as a chemoattractant, drawing in various microbial species. This can lead to the formation of a distinct microbial community associated with the gall, different from the surrounding bulk soil. The structure of this community is shaped by the ability of its members to tolerate the unique chemical environment of the gall and to compete for the available nutrients, with this compound being a key selective factor. For instance, studies have isolated this compound-catabolizing pseudomonads from naturally occurring crown galls, indicating their successful colonization and competition in this niche. asm.org The dynamics of these interactions are complex, with the potential for both competitive and commensal relationships to emerge.

| Microbial Genus | Relationship to this compound | Implication for Community Dynamics |

| Agrobacterium | Primary producer (via host) and consumer | Establishes the niche and is the primary beneficiary |

| Pseudomonas | Competitor, consumer | Can co-colonize the gall and compete for resources |

| Rhizobium | Competitor, consumer | Demonstrates that opine utilization is not exclusive to Agrobacterium |

Influence of this compound Metabolism on Host Specificity and Pathogen Virulence

The type of opine produced in a crown gall is determined by the specific opine synthase gene present on the T-DNA of the infecting Agrobacterium strain. This creates a direct link between the genetic makeup of the pathogen and the chemical environment of the resulting tumor. Strains of Agrobacterium are often classified based on the type of opine they induce and catabolize, such as this compound-type, nopaline-type, or agropine-type strains. wikipedia.org

This specificity in opine metabolism plays a role in the host specificity and virulence of the pathogen. The ability of an Agrobacterium strain to successfully establish an infection and proliferate is dependent on its ability to utilize the opines produced. A strong correlation exists between the opine catabolism genes on the Ti plasmid and the opine synthesis genes on the T-DNA of the same plasmid. This ensures that the pathogen can effectively exploit the niche it creates.

Contribution of Opine Systems to Nutrient Cycling in Plant-Associated Microbiomes

Opine systems, including the this compound system, represent a specialized pathway for nutrient cycling within the plant-associated microbiome, particularly in the context of the crown gall environment. Opines are rich sources of essential nutrients for the microorganisms capable of catabolizing them. This compound, being a derivative of arginine and pyruvate, provides both carbon and nitrogen. nih.govnih.gov

The production of this compound by the plant tumor and its subsequent catabolism by bacteria create a localized nutrient cycle. This process effectively sequesters carbon and nitrogen from the host plant and makes them available to a select group of microbes. This localized enrichment of nutrients can significantly alter the microbial activity and biomass in the immediate vicinity of the crown gall.

Recent research has also revealed that opine systems can be involved in the cycling of other essential nutrients, such as sulfur. A novel opine, sulfonopine, can be synthesized by this compound synthase using S-methylmethionine as a substrate, and this compound can be utilized by Agrobacterium as a sulfur source. nih.gov This discovery highlights the versatility of opine systems in providing a range of essential elements to the bacteria.

| Nutrient | Role of this compound/Opine System |

| Carbon | Serves as a primary carbon source for catabolizing bacteria. |

| Nitrogen | Provides a rich source of nitrogen due to the presence of arginine. |

| Sulfur | The this compound synthase can produce sulfur-containing opines like sulfonopine. |

Evolutionary Significance of Opine-Mediated Genetic Exchange

One of the most significant evolutionary aspects of the opine system is its role in facilitating horizontal gene transfer. Certain opines, including this compound, can act as signaling molecules that induce the conjugal transfer of the Ti plasmid from a donor Agrobacterium to a recipient bacterium. nih.govapsnet.orgfrontiersin.org This process allows for the rapid spread of the genetic information encoded on the Ti plasmid, including the genes for virulence, opine synthesis, and opine catabolism, throughout the Agrobacterium population.

This opine-mediated genetic exchange has profound evolutionary implications. It allows for the rapid dissemination of traits that are advantageous for the bacteria, such as the ability to infect new hosts and exploit the resources of the crown gall niche. apsnet.org The horizontal transfer of Ti plasmids can lead to the emergence of new pathogenic strains and the diversification of Agrobacterium species.

The modular nature of Ti plasmids, with distinct regions for virulence, T-DNA, and opine catabolism, facilitates their evolution through the exchange of these modules between different plasmids. apsnet.org This can result in new combinations of virulence genes, opine synthesis genes, and opine catabolism genes, potentially leading to the emergence of strains with altered host ranges or the ability to utilize different types of opines.

The evolutionary success of the opine concept is evident in the widespread distribution of crown gall disease and the diversity of opine types found in nature. This system of genetic engineering and niche construction, coupled with a mechanism for the horizontal transfer of the underlying genetic determinants, represents a highly successful evolutionary strategy for Agrobacterium. mpg.denih.gov

Advanced Methodologies for Octopine Research

Molecular Techniques for Gene Expression and Regulation Studies

Molecular techniques are indispensable for understanding the genetic underpinnings of octopine (B30811) synthesis and degradation, especially in systems like Agrobacterium tumefaciens and infected plants. Gene expression is a highly regulated process, and various methods allow for its study and quantification. news-medical.netmdpi.com

Reporter gene fusions are a powerful tool for analyzing the regulatory potential of specific DNA sequences, such as promoters and enhancers associated with this compound metabolism. In this technique, a putative regulatory DNA sequence is linked to a reporter gene, whose expression can be easily measured. news-medical.net Common reporter genes include lacZ, which encodes β-galactosidase, and uidA (also known as gusA), which encodes β-glucuronidase (GUS). news-medical.netzellbio.eu

For instance, the this compound synthase (ocs) promoter, a key element in this compound biosynthesis in Agrobacterium-transformed plants, has been extensively studied using transient expression assays. These assays often involve linking the ocs promoter to reporter genes like chloramphenicol (B1208) acetyltransferase (CAT) or β-glucuronidase (GUS). embopress.orgnih.gov Research has identified a 16-base-pair palindromic sequence located upstream of the ocs promoter that is essential for its enhancer-like activity in plant protoplasts. embopress.orgpnas.orgnih.gov The activity of GUS, when used as a reporter, can be quantitatively determined using fluorogenic substrates such as 4-Methylumbelliferyl beta-D-glucuronide (MUG), which yields a blue fluorescent product upon cleavage. zellbio.eu

Mutagenesis techniques are vital for identifying specific genes, regulatory elements, or even individual amino acids critical for this compound-related processes. Degenerate oligonucleotide mutagenesis and site-directed mutagenesis are employed to introduce targeted changes in DNA sequences. pnas.orgnih.govnih.govplos.org For example, saturation mutagenesis of the 16-base-pair ocs enhancer element has revealed a strong correlation between specific base substitutions and a significant loss of enhancer activity, suggesting the importance of these positions for binding nuclear protein factors. pnas.orgnih.gov

Functional complementation assays are subsequently used to confirm the role of identified genes or protein domains. In these assays, a wild-type gene or its functional variant is introduced into a mutant organism or cell line to restore the original phenotype. This approach has been widely applied in Agrobacterium tumefaciens research to study virulence (vir) genes, such as virB8, acvB, and virJ, which are involved in the transfer of the tumor-inducing (Ti) plasmid and subsequent this compound synthesis in plants. nih.govplos.orgasm.orgpnas.org Complementation studies can demonstrate the functional similarity between homologous genes and identify essential amino acid residues within proteins. nih.govasm.org

Southern hybridization, a molecular biology technique, is crucial for analyzing the integration and organization of DNA sequences, particularly the T-DNA (transferred DNA) from Agrobacterium tumefaciens Ti plasmids into the plant genome. This method involves cleaving total DNA with restriction enzymes, separating fragments by gel electrophoresis, and then transferring them to a membrane for hybridization with labeled DNA probes. annualreviews.orgnih.govasm.org

In the context of this compound research, Southern blot hybridization has been extensively used to:

Determine the presence and copy number of T-DNA in crown gall tumor DNA. annualreviews.orguniversiteitleiden.nl

Identify internal T-DNA fragments and confirm their integration into the plant nuclear DNA, rather than chloroplast or mitochondrial DNA. annualreviews.org

Map specific genes, such as the traR genes involved in conjugal transfer of Agrobacterium plasmids, by hybridizing probes to digested plasmid DNA fragments. nih.gov

Analyze the structure and boundaries of transferred DNA segments, including those derived from composite this compound/nopaline (B31955) T-regions. universiteitleiden.nl

Plasmid analysis, particularly of the large Ti plasmids, is integral to understanding the genetic basis of opine synthesis and catabolism. These plasmids carry genes for opine uptake and catabolism (e.g., occ region for this compound-type Ti plasmids) and virulence genes essential for tumor formation. asm.organnualreviews.orgoup.compsu.edufrontiersin.org

Biochemical and Enzymatic Assays for this compound Synthase and Dehydrogenases

Biochemical and enzymatic assays are fundamental for quantifying the activity of enzymes involved in this compound metabolism. The primary enzyme responsible for this compound synthesis is this compound dehydrogenase (ODH; EC 1.5.1.11). wikipedia.orgprofacgen.comebi.ac.uk

This compound Dehydrogenase (ODH) Assay: ODH catalyzes the reversible reductive condensation of pyruvic acid and arginine to form this compound, concurrently oxidizing NADH to NAD+. wikipedia.orgprofacgen.comebi.ac.uksigmaaldrich.comprofacgen.com The activity of ODH is typically measured spectrophotometrically by monitoring the decrease in the absorbance of NADH at 340 nm. profacgen.comsigmaaldrich.comprofacgen.com This decrease is directly proportional to the rate of NADH oxidation and, consequently, the enzyme's activity.

Key components and conditions for ODH assays often include:

Substrates: Pyruvic acid and L-arginine. sigmaaldrich.com

Cofactor: β-NADH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide). sigmaaldrich.com

Buffer: Sodium phosphate (B84403) buffer, typically at pH 6.6. sigmaaldrich.com

Temperature: Assays are commonly performed at 25°C. sigmaaldrich.com

One unit of ODH activity is often defined as the amount of enzyme that forms 1.0 µmole of this compound from 1.0 µmole of pyruvate (B1213749) and 1.0 µmole of L-arginine per minute under specified conditions. sigmaaldrich.com ODH has been isolated and characterized from various marine invertebrates, where it functions as a key enzyme in anaerobic glycolysis, analogous to lactate (B86563) dehydrogenase in vertebrates. hawaii.edu Furthermore, this compound oxidase, encoded by the ooxAB operon, is an enzyme involved in the catabolism of this compound, converting it back to arginine and pyruvate. psu.edu

Advanced Chromatographic and Spectrometric Approaches for Metabolic Profiling and Quantification

Advanced analytical techniques are essential for the precise identification, quantification, and metabolic profiling of this compound and related compounds within complex biological matrices. These methods offer high sensitivity, selectivity, and throughput.

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF) is a powerful platform for comprehensive metabolic profiling and accurate quantification of metabolites like this compound. nih.govuni.lu

Key advantages of UHPLC-Q-TOF in this compound research:

High Resolution and Mass Accuracy: Q-TOF mass analyzers provide high mass resolution and accuracy, enabling the precise determination of molecular formulas for this compound and its related metabolites, even in complex samples. nih.govuni.lu

Sensitivity: UHPLC systems offer enhanced chromatographic separation efficiency and speed, which, when combined with the high sensitivity of Q-TOF MS, allows for the detection and quantification of this compound even at low concentrations. nih.gov

Metabolic Profiling: This integrated approach facilitates the comprehensive analysis of the this compound metabolic pathway, identifying precursors, intermediates, and breakdown products. Mass spectrometry data, including LC-MS spectra and predicted collision cross-section (CCS) values, are available for this compound, aiding in its identification and characterization within metabolomics studies. nih.govuni.lu

Quantification: The robust and reproducible nature of UHPLC-Q-TOF makes it suitable for precise quantification of this compound in various biological samples, including plant tissues and invertebrate muscles.

Electrophoretic Separation and Detection Methods

Electrophoretic techniques are fundamental for the separation and detection of this compound from complex biological matrices, offering high resolution and sensitivity. These methods leverage the charge and size characteristics of this compound to achieve its isolation and subsequent identification.

Paper Electrophoresis Paper electrophoresis has historically been a widely employed method for the separation of opines, including this compound and nopaline, from plant tissue extracts. This technique typically utilizes acidic buffers, such as formic acid/acetic acid/water at pH 1.7, to facilitate the migration and separation of these compounds apsnet.orgmpg.de. Other buffer pH values, including pH 1.6, pH 2.8, and pH 9.2, have also been utilized depending on the specific separation requirements mpg.de. Following electrophoretic separation, various detection methods are applied. Phenanthrenequinone (B147406) reacts with opines to produce UV-fluorescent products, enabling their visualization nih.gov. However, this method can suffer from background fluorescence in crude plant extracts and generally exhibits lower specificity compared to other techniques for guanidine (B92328) compounds nih.govcdnsciencepub.com. An improved colorimetric procedure involving a subsequent heat treatment after phenanthrenequinone reaction leads to the rapid formation of a red-purple pigment, enhancing sensitivity to quantities as low as 1.25 µg and mitigating background fluorescence issues nih.gov. Fluorography, particularly when optimized for [14C]-labeled this compound, offers superior specificity for guanidine compounds and is several-fold more sensitive than phenanthrenequinone staining. This involves impregnating the paper with PPO (2,5-diphenyloxazole) and exposing it to X-ray film cdnsciencepub.com. Radiolabeled arginine can serve as a precursor for in vivo labeling to further enhance detection sensitivity cdnsciencepub.com. Ninhydrin staining, commonly used for amino acids, can also be applied given this compound's nature as an arginine derivative ste-mart.complymsea.ac.uk.

Thin Layer Electrophoresis (TLE) Thin Layer Electrophoresis is a variant of zone electrophoresis that employs a thin layer of supporting medium, such as silica, alumina, or cellulose. TLE offers improved resolution and reduced analysis time compared to paper electrophoresis ste-mart.com. In TLE, the migration distance of a molecule is directly proportional to its charge, making it effective for separating compounds like amino acids where molecular size has minimal impact due to the large pore size of the medium ste-mart.com. Ninhydrin is a common reagent for detecting separated compounds on TLE plates ste-mart.com.

Capillary Electrophoresis (CE) Capillary Electrophoresis represents a more advanced and highly efficient electrokinetic separation technique. It is characterized by its ability to separate charged molecules, including amino acids and proteins, within narrow capillaries wikipedia.orgebsco.comnvkc.nlclinicallab.com. CE systems offer significant advantages in terms of sensitivity, speed, and automation clinicallab.com. Analytes are separated based on their ionic mobility and/or partitioning wikipedia.org. The most common detection method in commercial CE systems is UV or UV-Vis absorbance, where a section of the capillary itself serves as the detection cell, ensuring no loss of resolution wikipedia.orgnvkc.nlsepscience.com. For enhanced sensitivity, laser-induced fluorescence (LIF) detection can be employed, achieving detection limits as low as 10^-18 to 10^-21 mol due to the high intensity and precise focusing of the laser light wikipedia.orgdbc.wroc.pl. CE is capable of separating various opines, including this compound researchgate.net.

The table below summarizes common electrophoretic methods and their associated detection techniques for this compound research.

Table 1: Electrophoretic Methods and Detection Techniques for this compound

| Electrophoretic Method | Principle of Separation | Common Detection Techniques | Key Features & Applications |

| Paper Electrophoresis | Charge and size | Phenanthrenequinone (UV-fluorescence, colorimetric) nih.gov Fluorography ([14C]-labeling) cdnsciencepub.com | Historically significant, uses acidic buffers apsnet.orgmpg.de. |

| Thin Layer Electrophoresis (TLE) | Charge | Ninhydrin staining ste-mart.com | Faster than paper electrophoresis, better resolution, mobility proportional to charge ste-mart.com. |

| Capillary Electrophoresis (CE) | Ionic mobility, charge-to-mass ratio | UV/UV-Vis Absorbance wikipedia.orgsepscience.com Laser-Induced Fluorescence (LIF) wikipedia.orgdbc.wroc.pl | High sensitivity, high resolution, rapid, automated, small sample volumes wikipedia.orgclinicallab.com. |

Development and Utilization of In Planta and In Vitro Experimental Models for Studying this compound Interactions

The study of this compound and its biological roles primarily relies on experimental models that simulate the complex interactions between Agrobacterium tumefaciens and its plant hosts. These models are broadly categorized into in planta (within the living plant) and in vitro (in a controlled, artificial environment) systems, each offering unique insights into this compound's synthesis, metabolism, and signaling functions.

In Planta Experimental Models In planta models involve the direct infection of whole plants with Agrobacterium tumefaciens to induce crown gall tumors, which are characterized by the synthesis and accumulation of opines like this compound apsnet.orgnih.govmpg.defrontiersin.orgasm.orgresearchgate.netresearchgate.netatspace.orgfrontiersin.org. This approach allows for the study of this compound's role in a natural biological context, including its production by transformed plant cells and its utilization by the inciting bacteria.

Crown Gall Induction: Various dicotyledonous plants, such as Kalanchoe tubiflora, Vitis vinifera (grapevine), Nicotiana plumbaginifolia, Solanum aviculare, and Brassica species, serve as hosts for Agrobacterium infection mpg.decdnsciencepub.com. The formation of tumors at infection sites, and sometimes even in healthy plant parts distant from the inoculation point, demonstrates the systemic presence and influence of opines mpg.deembopress.org.

Analysis of Opine Accumulation: Researchers quantify this compound levels in tumor tissues and healthy plant parts to understand its distribution and accumulation patterns following transformation mpg.de. Studies using Agrobacterium mutants, such as those with impaired this compound uptake (e.g., occJ mutants), provide crucial data on the mechanisms of this compound transport and assimilation in planta. For instance, A. tumefaciens B6-occJ::Gm, a mutant strain, showed limited proliferation in minimal medium with this compound, and tumors induced by this mutant accumulated higher levels of this compound compared to wild-type infections, indicating compromised bacterial uptake nih.gov.

In Vitro Experimental Models In vitro models provide controlled environments to dissect specific molecular and biochemical aspects of this compound interactions, often allowing for the isolation of bacterium-free transformed plant tissues or purified bacterial components.

Plant Tissue Culture: Decapitated shoot tips or stem segments of plants can be inoculated with A. tumefaciens and cultured on hormone-free media. This method facilitates the induction of tumors and the subsequent maintenance of bacterium-free transformed calluses, which are essential for studying opine synthesis and metabolism without bacterial interference mpg.deembopress.org. Non-transformed calluses serve as vital controls for comparative analysis mpg.de.

Enzymatic Assays: In vitro enzymatic assays are utilized to investigate the activity of this compound synthase, the enzyme responsible for this compound biosynthesis. These assays often employ radiolabeled precursors, such as [14C]arginine, to track the synthesis of this compound cdnsciencepub.com.

Molecular and Biochemical Studies: In vitro systems are instrumental for detailed molecular investigations. For example, direct binding studies have demonstrated the interaction of the Agrobacterium transcriptional regulator OccR with occ promoter DNA in the presence of this compound, revealing conformational changes that activate gene expression nih.gov. Studies on opine-binding proteins (PBPs) like OccJ, NocT, and LAO are conducted in vitro to determine their ligand binding specificity and affinity for this compound and its analogs nih.gov.

Bacterial Growth and Signaling Studies: In vitro bacterial cultures in defined minimal media with this compound as the sole carbon and nitrogen source are used to assess bacterial growth and the efficiency of this compound utilization nih.govresearchgate.net. These models are also critical for studying the Agrobacterium quorum-sensing system, where opines activate the TraR/TraI system, leading to the conjugal transfer of Ti plasmids, a key mechanism for bacterial dissemination and enhanced infection frontiersin.orgnih.gov.

Significance of this compound in Experimental Models Across both in planta and in vitro models, this compound plays a central role in the Agrobacterium-plant interaction, serving multiple functions:

Nutrient Source: this compound acts as a specific carbon and nitrogen source for the Agrobacterium strain that induced its synthesis, providing a selective advantage to the pathogen within the tumor environment apsnet.orgnih.govmpg.deasm.orgresearchgate.netatspace.orgfrontiersin.org.

Gene Activation: this compound directly influences Agrobacterium gene expression by binding to the transcriptional regulator OccR, thereby activating the occ operon responsible for its uptake and catabolism, as well as the traR gene involved in plasmid transfer nih.govfrontiersin.orgasm.orgnih.gov.

Ti Plasmid Conjugation: The presence of opines, including this compound, triggers a quorum-sensing cascade that promotes the conjugative transfer of the Ti plasmid between Agrobacterium cells, facilitating the spread of virulence genes frontiersin.orgnih.gov.

Chemotaxis: Agrobacterium exhibits chemotactic responses towards opines, a process essential for the bacteria to locate and colonize transformed plant tissues frontiersin.orgapsnet.org.

While in vitro systems offer simplified, controlled environments for mechanistic studies (e.g., easier isolation of secreted proteins), in planta models provide the complexity of the natural host-pathogen interaction, which can reveal different protein and metabolic profiles. Therefore, a combination of both in planta and in vitro experimental models is crucial for a comprehensive understanding of this compound's multifaceted role in the Agrobacterium-plant interaction nih.govnih.gov.

Table 2: Experimental Models for Studying this compound Interactions

| Model Type | Description | Key Applications in this compound Research | Example Findings |

| In Planta | Whole plant infection with Agrobacterium tumefaciens to induce crown gall tumors. | Studying this compound synthesis, accumulation, and systemic distribution in a natural host mpg.denih.govfrontiersin.orgasm.orgatspace.org. Investigating bacterial uptake and assimilation of this compound in the plant environment nih.gov. | This compound detected in both tumor and healthy plant tissues mpg.de. Impaired bacterial uptake in occJ mutants leads to higher this compound accumulation in tumors nih.gov. |

| In Vitro | Plant tissue culture (e.g., stem segments, shoot tips) to generate bacterium-free transformed calluses. Bacterial cultures in defined media. | Analyzing this compound biosynthesis and degradation pathways via enzymatic assays cdnsciencepub.com. Dissecting molecular interactions (e.g., OccR-DNA binding) nih.gov. Studying bacterial growth and catabolism of this compound nih.govresearchgate.net. Investigating quorum-sensing activation by this compound frontiersin.orgnih.gov. | In vitro assays for this compound synthase using [14C]arginine cdnsciencepub.com. OccR-octopine binding and conformational changes demonstrated nih.gov. Agrobacterium growth profiles reveal OccJ's role in this compound uptake nih.gov. |

Q & A

Q. How is octopine synthesized and detected in plant systems for studying symplastic transport?

this compound synthesis in plants can be achieved by expressing an this compound synthase (OCS)-GUS fusion protein under a companion cell-specific promoter (e.g., CmGAS1). The fusion protein (110 kD) restricts this compound production to companion cells due to size exclusion limits of plasmodesmata . Detection involves histochemical staining for GUS activity to localize synthesis sites and a bioassay using Agrobacterium tumefaciens strains engineered with a gusA reporter in the occ operon, which is induced by this compound .

Q. What role does this compound play in Agrobacterium tumefaciens-mediated plant transformation?

this compound acts as both a nutrient source and a signaling molecule for A. tumefaciens. The Ti plasmid’s occ operon encodes enzymes for this compound catabolism and regulators like OccR, a LysR-type transcriptional activator. This compound binding induces OccR to adopt an active conformation, shortening its DNA footprint and relaxing DNA bending, thereby activating occ gene expression . This process also enhances Ti plasmid transfer during infection .

Q. What methodological approaches are used to study this compound’s effects on oxidative stress in animal models?

In murine breast cancer models, this compound’s antioxidant effects are evaluated via intraperitoneal injection (e.g., 50–150 mg doses) followed by assays for malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPX) in tumor tissues. Serum lipid profiles (LDL, HDL, triglycerides) and trace elements (Cu, Zn) are quantified using enzymatic kits and atomic absorption spectroscopy. Data are analyzed via one-way ANOVA and t-tests to assess significance .

Q. How is this compound dehydrogenase purified for metabolic studies in marine organisms?

A two-step purification protocol is employed: (1) Gel filtration using Sephadex G-100 to separate this compound dehydrogenase (ODH) from other NAD+-dependent dehydrogenases, and (2) Affinity chromatography on blue Sepharose, which does not bind ODH due to its unique coenzyme interaction. This yields ODH with a specific activity of 65 units/mg, suitable for quantifying this compound, arginine, and phospho-L-arginine in tissue extracts .

Q. Why is this compound detected in non-transformed plant tissues, and how is this addressed experimentally?

this compound can occur naturally in trace amounts in normal tissues (e.g., tobacco leaves) due to endogenous enzymatic activity . To distinguish transgenic synthesis, researchers use histochemical localization of GUS fusion proteins and sensitive bioassays with A. tumefaciens reporter strains, which minimize false positives from plant metabolites .

Advanced Research Questions

Q. How do mutations in the OccR-binding site alter this compound-dependent transcriptional regulation?

Site-directed mutagenesis of the occQ operator is used to lock OccR-DNA complexes into inactive (55-nucleotide footprint) or active (45-nucleotide footprint) conformations. Gel shift assays and DNase I footprinting reveal altered DNA bending and this compound responsiveness. Surprisingly, mutations mimicking the active conformation do not fully activate transcription, suggesting additional conformational changes are required for induction .

Q. What structural mechanisms underlie substrate selectivity in this compound dehydrogenase?

Crystallographic and NMR studies of ODH from Pecten maximus reveal an ordered binding mechanism: NADH binds first, inducing conformational changes that accommodate L-arginine, followed by pyruvate. Key residues (e.g., His-121) stabilize the transition state, while substrate inhibition at high this compound concentrations (>2 mM) reflects steric clashes in the active site .

Q. How do histidyl residues contribute to this compound dehydrogenase catalysis?

Diethylpyrocarbonate (DEPC) modification identifies two essential histidyl residues in ODH. pH-dependent kinetic studies in H₂O and ²H₂O show a pKa shift from 6.1 to 6.6, confirming histidine’s role in proton transfer. Coenzyme binding (NAD⁺/NADH) remains unaffected, but ternary complex formation with substrates is disrupted upon carbethoxylation .

Q. Does this compound induction influence quorum-sensing (QS) systems in Agrobacterium tumefaciens?

RT-PCR analysis of QS2-related genes (traM2, traR2, traI2) shows no this compound-dependent expression, unlike the Ti plasmid-borne QS system. AHL production assays using traM mutants confirm that this compound primarily activates the primary QS system (traR-traI), not the redundant QS2 system .

Q. How does temperature affect this compound dehydrogenase kinetics in poikilotherms?

Thermodynamic studies reveal temperature-independent substrate binding (Km for NAD⁺ = 14 µM; this compound = 0.22 mM) but temperature-sensitive catalysis. The low activation enthalpy (ΔH‡ = 42 kJ/mol) minimizes rate fluctuations across 5–35°C, allowing stable metabolic function in marine environments .

Key Methodological Considerations

- Contradiction Analysis : Discrepancies in this compound detection (e.g., natural vs. transgenic synthesis) require rigorous controls, such as strain-specific bioassays and GUS localization .

- Enzyme Assays : Use perchloric acid extracts for metabolite quantification to avoid interference from endogenous plant compounds .

- Statistical Rigor : Employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose studies and confirm normality assumptions before applying parametric tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.